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Compound of Interest

Compound Name: Dexrabeprazole sodium

Cat. No.: B190233

Introduction

Dexrabeprazole, the R-enantiomer of rabeprazole, is a proton pump inhibitor (PPI) that
effectively suppresses gastric acid secretion. Its mechanism of action involves the irreversible
inhibition of the gastric H+/K+ ATPase (proton pump) in parietal cells. Due to its efficacy in
treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic
ulcers, there is significant interest in developing sustained-release formulations to prolong its
therapeutic effect, improve patient compliance, and potentially reduce side effects.

These application notes provide a comprehensive overview and detailed protocols for the
formulation of dexrabeprazole sodium into sustained-release capsules. The focus is on the
development of enteric-coated pellets designed for delayed and sustained release, ensuring
the stability of the acid-labile drug and its targeted delivery to the small intestine.

Part 1: Pre-formulation Studies
Drug-Excipient Compatibility Studies

Objective: To evaluate the compatibility of dexrabeprazole sodium with various excipients to
ensure the stability and integrity of the final formulation.

Protocol:
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Excipient Selection: Select potential excipients based on their functional roles, such as
diluents, binders, disintegrants, lubricants, and coating polymers.

Sample Preparation: Prepare binary mixtures of dexrabeprazole sodium and each
excipient in a 1:1 ratio.

Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.qg.,
40°C = 2°C and 75% RH + 5% RH) for a specified period (e.g., 4 weeks).

Analysis: At predetermined time points (e.g., initial, 1, 2, and 4 weeks), analyze the samples
for any physical changes (color, odor, appearance) and chemical degradation using
techniques such as Differential Scanning Calorimetry (DSC) and High-Performance Liquid
Chromatography (HPLC).

Evaluation: Compare the analytical data of the stressed samples with those of the pure drug
and excipients stored under the same conditions. Any significant interaction or degradation
indicates incompatibility.

Table 1: Drug-Excipient Compatibility Study Results
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Appearance
Ratio . after 4
o . Initial HPLC
Excipient (Drug:Excip Weeks at Remarks
. Appearance Assay (%)
ient) 40°CI75%
RH
Microcrystalli ) ) )
1:1 White powder  White powder  99.5 Compatible
ne Cellulose
Lactose ) Slight Potential
1:1 White powder ) 95.2 )
Monohydrate yellowing Interaction
HPMC ) ) )
1:1 White powder  White powder  99.8 Compatible
K100M
Magnesium ) ) )
1:1 White powder  White powder  99.6 Compatible
Stearate
Eudragit ] ] ]
1:1 White powder  White powder  99.7 Compatible
L100-55

Note: The data presented in this table is illustrative and should be replaced with actual

experimental results.

Part 2: Formulation Development

Preparation of Dexrabeprazole Sodium Sustained-
Release Pellets

Objective: To formulate enteric-coated pellets of dexrabeprazole sodium for sustained

release.

Protocol:

e Core Pellet Preparation (Drug Loading):

o Prepare a drug suspension containing dexrabeprazole sodium, a binder (e.g., HPMC

E5), and an alkalizing agent (e.g., magnesium oxide) in a suitable solvent system (e.g.,

purified water and isopropyl alcohol).
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o Load inert sugar spheres (non-pareil seeds) into a fluid bed coater.

o Spray the drug suspension onto the sugar spheres under controlled conditions of
temperature, spray rate, and atomization pressure to achieve a uniform drug layer.

o Dry the drug-loaded pellets in the fluid bed coater.

» Seal Coating:
o Prepare a seal coating solution using a protective polymer like HPMC.

o Apply the seal coat onto the drug-loaded pellets using the fluid bed coater to separate the
drug layer from the acidic enteric coat.

o Dry the seal-coated pellets.
o Enteric Coating:

o Prepare the enteric coating suspension using an enteric polymer such as Eudragit L100-
55, a plasticizer (e.g., triethyl citrate), and an anti-tacking agent (e.g., talc) in a suitable

solvent.

o Apply the enteric coat onto the seal-coated pellets in the fluid bed coater until the desired

weight gain is achieved.
o Cure the enteric-coated pellets at an elevated temperature to ensure proper film formation.
» Encapsulation:

o Fill the final enteric-coated pellets into hard gelatin capsules of a suitable size based on
the target dose.

Table 2: Example Formulation of Dexrabeprazole Sodium Sustained-Release Pellets
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Component

Function

Quantity per Capsule (mg)

Core Pellets

Active Pharmaceutical

Dexrabeprazole Sodium ingredient 10
Sugar Spheres Inert Core 80
HPMC E5 Binder 5
Magnesium Oxide Alkalizer/Stabilizer 10
Seal Coat

HPMC E5 Protective Polymer 8
Enteric Coat

Eudragit L100-55 Enteric Polymer 25
Triethyl Citrate Plasticizer 2.5
Talc Anti-tacking Agent 5

Total Pellet Weight

1455

Note: This is an example formulation and may require optimization.

Part 3: Evaluation of Sustained-Release Capsules
In-Vitro Dissolution Studies

Objective: To evaluate the drug release profile of the formulated capsules under simulated

gastrointestinal conditions.

Protocol:

o Apparatus: USP Dissolution Apparatus 2 (Paddle).

o Media:

o Acid Stage: 750 mL of 0.1 N HCI for 2 hours.
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o Buffer Stage: Add 250 mL of 0.2 M tribasic sodium phosphate to the acid medium and
adjust the pH to 6.8. Continue dissolution for up to 12 hours.

o Test Conditions:
o Temperature: 37°C + 0.5°C.
o Paddle Speed: 100 RPM.

o Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 2 hours in acid; 3, 4, 6,
8, 10, 12 hours in buffer).

e Analysis: Analyze the drug content in the collected samples using a validated HPLC method.

Table 3: In-Vitro Dissolution Profile of Dexrabeprazole Sodium Sustained-Release Capsules

Cumulative % Drug

Time (hours) Dissolution Medium
Release

1 0.1 N HCI <5%

2 0.1 N HCI < 10%

3 pH 6.8 Phosphate Buffer 25%

4 pH 6.8 Phosphate Buffer 45%

6 pH 6.8 Phosphate Buffer 65%

8 pH 6.8 Phosphate Buffer 80%

10 pH 6.8 Phosphate Buffer 90%

12 pH 6.8 Phosphate Buffer > 95%

Note: The data presented in this table is for illustrative purposes and represents a desirable
sustained-release profile.

In-Vivo Pharmacokinetic Studies in Beagle Dogs
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Objective: To assess the in-vivo performance and pharmacokinetic profile of the sustained-
release capsules.

Protocol:

e Subjects: Healthy beagle dogs.

o Study Design: A single-dose, two-way crossover study comparing the sustained-release
formulation with an immediate-release reference product.

o Dosing: Administer a single oral dose of the test and reference formulations to the dogs after
an overnight fast.

e Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8,
12, 24 hours) post-dosing.

o Plasma Analysis: Separate plasma from the blood samples and analyze for dexrabeprazole
concentration using a validated LC-MS/MS method.

o Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax,
and AUC using non-compartmental analysis.

Table 4: Pharmacokinetic Parameters of Dexrabeprazole Sodium Formulations in Beagle

Dogs
. AUC (0-t)
Formulation Cmax (ng/mL) Tmax (hr)
(ng-hrimL)
Immediate-Release 850 + 150 1.5+05 2500 + 400
Sustained-Release 450 £ 100 40+£1.0 3200 + 500

Note: This data is illustrative. The sustained-release formulation is expected to show a lower
Cmax, a delayed Tmax, and a comparable or higher AUC compared to the immediate-release
formulation.

Stability Studies
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Objective: To determine the shelf-life and storage conditions for the sustained-release
capsules.

Protocol:

o Storage Conditions: Store the final packaged capsules under accelerated (40°C + 2°C / 75%
RH = 5% RH) and long-term (25°C + 2°C / 60% RH + 5% RH) stability conditions as per ICH
guidelines.

o Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 2, 3, and 6 months for
accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).

o Evaluation Parameters: Evaluate the samples for physical appearance, drug content (assay),
degradation products (related substances), and in-vitro dissolution profile.

Part 4: Visualizations
Mechanism of Action: H+/K+ ATPase Inhibition
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Caption: Dexrabeprazole's mechanism of action in a gastric parietal cell.

Experimental Workflow for Sustained-Release Capsule

Development
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 To cite this document: BenchChem. [Application Notes & Protocols: Formulation of
Dexrabeprazole Sodium into Sustained-Release Capsules]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b190233#formulation-of-
dexrabeprazole-sodium-into-sustained-release-capsules]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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